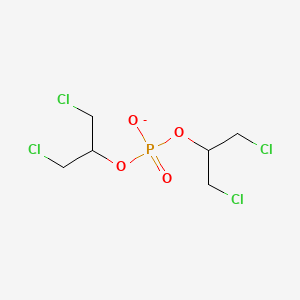
Bis(1,3-dichloropropan-2-yl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-dichloropropan-2-yl) phosphate: is a chemical compound with the molecular formula C6H11Cl4O4P . It is commonly used as a flame retardant in various industrial applications due to its high efficiency and stability . This compound is also known for its low volatility and good thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(1,3-dichloropropan-2-yl) phosphate is typically synthesized through the reaction of phosphoric acid with 1,3-dichloropropanol . The reaction is carried out under controlled conditions, usually involving heating to a temperature range of 120-140°C in the presence of an inert atmosphere . The reaction mixture is then cooled, and the product is extracted and purified using suitable solvents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity . The final product is often subjected to additional purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Bis(1,3-dichloropropan-2-yl) phosphate can undergo various chemical reactions, including hydrolysis , oxidation , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid and 1,3-dichloropropanol , while oxidation can produce phosphoric acid derivatives .
Scientific Research Applications
Bis(1,3-dichloropropan-2-yl) phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which bis(1,3-dichloropropan-2-yl) phosphate exerts its effects involves the inhibition of cell growth and induction of apoptosis . At lower concentrations, it inhibits cell growth, while at higher concentrations, it affects cell viability and induces toxicity . The compound interacts with cellular pathways, leading to increased expression of anti-apoptotic proteins and activation of caspase-3 , a key enzyme in the apoptosis pathway .
Comparison with Similar Compounds
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Another flame retardant with similar chemical structure and properties.
Tris(2-chloroethyl) phosphate (TCEP): A related compound used as a flame retardant but with different toxicity profiles.
Tris(2,3-dibromopropyl) phosphate (TDBPP): A brominated flame retardant with higher efficacy but also higher toxicity.
Uniqueness: Bis(1,3-dichloropropan-2-yl) phosphate is unique due to its chlorinated structure , which provides high flame retardant efficiency while maintaining low volatility and good thermal stability . Its relatively low toxicity compared to other flame retardants makes it a preferred choice in various applications .
Properties
Molecular Formula |
C6H10Cl4O4P- |
|---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
bis(1,3-dichloropropan-2-yl) phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/p-1 |
InChI Key |
NNKRUBFJSSBFSS-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CCl)OP(=O)([O-])OC(CCl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)

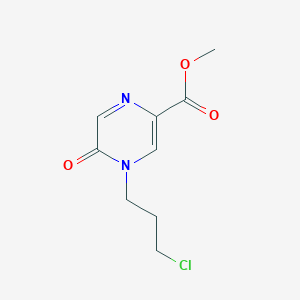
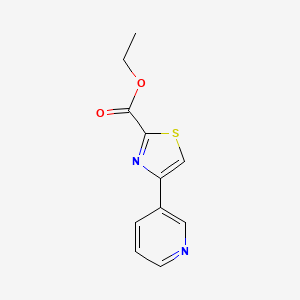
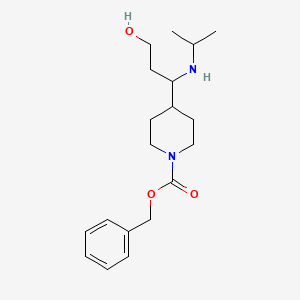
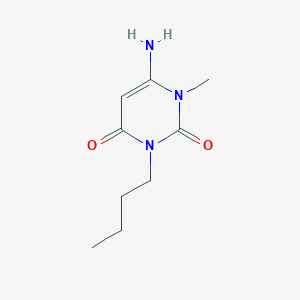
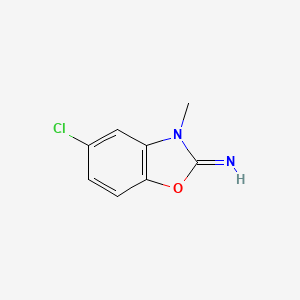
![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)
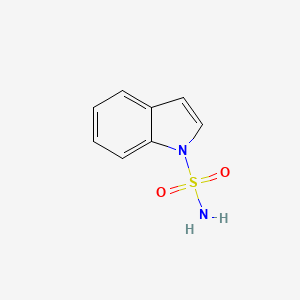
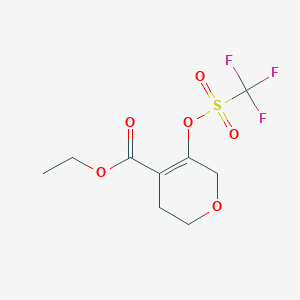
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
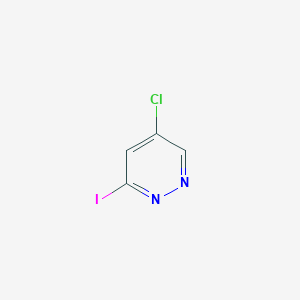
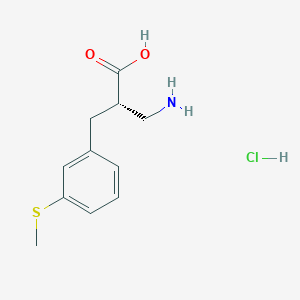
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
